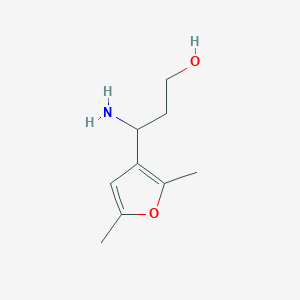
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound features a furan ring substituted with two methyl groups and an amino alcohol side chain, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylfuran, which is commercially available or can be synthesized from furfural.
Amination: The furan ring undergoes amination at the 3-position using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 1-position of the propyl chain. This step may involve the use of oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like acyl chlorides, alkyl halides, and isocyanates.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Amides, imines, substituted derivatives.
科学研究应用
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
作用机制
The mechanism of action of 3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various physiological effects .
相似化合物的比较
Similar Compounds
3-Amino-3-(furan-2-yl)propan-1-ol: Similar structure but lacks the dimethyl substitution on the furan ring.
3-Amino-3-(2,5-dimethylphenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a furan ring.
3-Amino-3-(2,5-dimethylthiophen-3-yl)propan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol is unique due to the presence of the dimethyl-substituted furan ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
生物活性
3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol is a compound of significant interest due to its unique structural features and biological properties. This article delves into its biological activity, mechanisms of action, potential applications, and comparative analysis with similar compounds.
The biological activity of this compound is attributed to several key interactions:
- Hydrogen Bonds : The amino group can form hydrogen bonds with various biomolecules, enhancing its interaction with proteins and enzymes.
- Ionic Interactions : The presence of the amino group allows for ionic interactions that can influence the stability and activity of biological macromolecules.
- π-π Stacking : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their function.
These interactions suggest that the compound may have effects on enzyme activities, receptor functions, and other biological processes, leading to various therapeutic implications.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for research in neurodegenerative diseases such as Alzheimer's.
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways could lead to applications in treating inflammatory conditions.
Comparative Analysis
A comparative analysis of this compound with similar compounds highlights its unique profile:
| Compound Name | Structural Features | Biological Activity | Potential Applications |
|---|---|---|---|
| This compound | Amino group, furan ring | Antioxidant, neuroprotective | Alzheimer's disease, metabolic disorders |
| 3-Amino-1-(2-furyl)propan-1-ol | Lacks methyl groups | Reduced activity compared to this compound | Limited applications |
| 3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol | Thiophene ring instead of furan | Different reactivity profile | Varies based on thiophene properties |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuroprotective Study : A study conducted on neuronal cell lines indicated that the compound significantly reduced oxidative stress markers compared to control groups. This suggests a protective effect against neurodegeneration .
- Antioxidant Evaluation : In vitro assays demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity when tested against standard free radical generators .
- Inflammation Modulation : Research on inflammatory pathways revealed that the compound inhibited pro-inflammatory cytokines in macrophage cultures, indicating potential therapeutic uses in inflammatory diseases .
属性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
3-amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-6-5-8(7(2)12-6)9(10)3-4-11/h5,9,11H,3-4,10H2,1-2H3 |
InChI 键 |
OXVXJPVUJDBHHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(O1)C)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















